5-Chloro-3-methyl-1H-indole-2-carboxylic acid
Overview
Description
5-Chloro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound that belongs to the class of indole carboxylic acids. Indole derivatives are of significant interest due to their wide range of biological activities and their presence in many pharmaceutical agents. Although the provided papers do not directly discuss 5-Chloro-3-methyl-1H-indole-2-carboxylic acid, they do provide insights into similar compounds which can be used to infer properties and synthesis methods for the compound .
Synthesis Analysis
The synthesis of indole derivatives often involves the construction of the indole ring system followed by functionalization at specific positions on the ring. For instance, the synthesis of (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid involved a guided synthetic effort using 3D comparative molecular field analysis (CoMFA) to optimize binding activity and in vivo potency . Similarly, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a related compound, was achieved through a five-step process including Boc protection, regioselective iodination, Boc deprotection, cyclization, and esterification . These methods could potentially be adapted for the synthesis of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The papers describe various indole compounds with different substituents, which can affect the overall molecular geometry and electronic distribution. For example, the carboxyl group bonded to the six-membered ring of 3-Carboxymethyl-1H-indole-4-carboxylic acid lies close to the plane of the indole ring system, indicating potential planarity in similar structures .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions. The synthesis of 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid involved Fischer indole synthesis, which is a common method for constructing the indole ring . This method, along with other reactions such as carboxylation as seen in the synthesis of amino-CBIs , could be relevant for the functionalization of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and reactivity. For instance, the introduction of a chloro substituent can increase the acidity of the indole carboxylic acid, as chlorine is an electron-withdrawing group. The papers do not provide specific data on the physical properties of 5-Chloro-3-methyl-1H-indole-2-carboxylic acid, but the properties of similar compounds suggest that it would likely exhibit moderate solubility in polar solvents and could form hydrogen bonds due to the presence of the carboxylic acid group .
Scientific Research Applications
Synthesis and Characterization Applications
Synthesis of Pyrazole Derivatives : 5-Chloro-3-methyl-1H-indole-2-carboxylic acid was used as a core compound in synthesizing new pyrazole derivatives. These compounds were characterized by IR, NMR, mass spectral data, and elemental analysis. Molecular docking studies predicted binding interactions with the EGFR protein (Reddy et al., 2022).
Key Intermediate in Pesticide Synthesis : This compound is a key intermediate in synthesizing Indoxacarb, a pesticide. An improved method for its synthesis was developed, involving reactions with sulfuric acid and dimethyl carbonate (Jing, 2012).
Preparation of HIV Inhibitors : It serves as a key intermediate in the synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. A five-step synthesis process was described, involving Boc protection, regioselective iodination, cyclization, and esterification (Mayes et al., 2010).
Manufacturing Synthesis for Medical Applications : The compound was synthesized for potential medical applications. The process involved Nenitzescu’s method and was scalable for larger manufacturing (Huang et al., 2010).
Chemical Analysis and Structural Studies
Spectroscopic Profiling : Methyl 5-methoxy-1H-indole-2-carboxylate, a derivative, was prepared and characterized using various spectroscopic techniques. Its HOMO-LUMO energy distribution and non-linear optical properties were analyzed (Almutairi et al., 2017).
Crystal and Molecular Structure Analysis : The crystal structure of a derivative, 5-methoxyindole-3-acetic acid, was determined using X-ray diffraction. The study revealed its hydrogen-bonded dimer structure and molecular conformation (Sakaki et al., 1975).
Biocatalytic and Pharmacological Applications
Biocatalytic Production : Bacillus cereus WZZ006 strain was used for the biocatalytic production of a chiral intermediate of indoxacarb, highlighting a new route for insecticide application in agriculture (Zhang et al., 2019).
Allosteric Modulation of Cannabinoid Receptor : Certain derivatives were investigated for their pharmacological effects on the cannabinoid CB1 receptor, displaying allosteric modulation capabilities (Price et al., 2005).
Safety And Hazards
properties
IUPAC Name |
5-chloro-3-methyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDWHXDEMCMQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390251 | |
Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
16381-47-8 | |
Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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